N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}-1,2-oxazole-5-carboxamide
Description
N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a fused thiochromeno-thiazole core linked to an oxazole-5-carboxamide moiety. The thiochromeno-thiazole system comprises a sulfur-containing bicyclic framework, while the oxazole carboxamide introduces a polar, hydrogen-bonding functional group.
Properties
IUPAC Name |
N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O2S2/c18-13(9-5-6-15-19-9)17-14-16-12-8-3-1-2-4-10(8)20-7-11(12)21-14/h1-6H,7H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAERNYDCEMBVKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3S1)N=C(S2)NC(=O)C4=CC=NO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}-1,2-oxazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate to form differentially substituted regioisomeric isoxazoles . Another method includes the microwave-assisted one-pot synthesis of 5-substituted isoxazoles from α-acetylenic γ-hydroxyaldehydes and hydroxylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the thiazole and isoxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}-1,2-oxazole-5-carboxamide exhibits promising anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines. For instance:
- Cell Lines Tested : In vitro studies have evaluated its effects on human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines.
- Mechanism of Action : The compound's mechanism may involve the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways.
Antimicrobial Activity
The compound has shown potential as an antimicrobial agent. Its structural features allow it to interact with bacterial cell membranes and inhibit growth:
- Target Pathogens : Studies have investigated its efficacy against both Gram-positive and Gram-negative bacteria.
- Comparison with Standard Drugs : In vitro tests have compared the compound's effectiveness with standard antibiotics like ciprofloxacin.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Du et al. (2013) | Anticancer Activity | Identified as a potent inhibitor against thymidylate synthase with IC50 values ranging from 0.47–1.4 µM. |
| Ozyazici et al. (2021) | Antimicrobial Properties | Demonstrated significant antibacterial activity against multiple strains; effective in inhibiting bacterial growth comparable to standard treatments. |
| PMC7144117 | Synthesis and Biological Evaluation | Evaluated for broad-spectrum antibacterial activity; showed promising results against Mycobacterium smegmatis with MIC values indicating strong efficacy. |
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key methods include:
- Cyclization Reactions : Utilizing propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers.
- Purification Techniques : Advanced purification methods are essential to ensure the purity of the final product for research applications.
Mechanism of Action
The mechanism of action of N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}-1,2-oxazole-5-carboxamide involves its interaction with various molecular targets. For instance, thiazole derivatives are known to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . The isoxazole moiety may contribute to the compound’s ability to inhibit specific enzymes or receptors involved in inflammatory and cancer pathways .
Comparison with Similar Compounds
Key Research Findings
- Yield Optimization : Fluorine and chlorine substituents improve yields and melting points in pyrazole carboxamides, suggesting strategies for stabilizing the target compound .
- Bioactivity: Thiazole-carboxamide hybrids exhibit nanomolar-range anticancer activity, positioning the target compound as a candidate for similar therapeutic screening .
Biological Activity
N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}-1,2-oxazole-5-carboxamide is a complex organic compound featuring a unique combination of thiazole, isoxazole, and chromene moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by various research findings and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)-1,2-oxazole-5-carboxamide |
| Molecular Formula | C14H9N3O2S2 |
| CAS Number | 941957-50-2 |
| Molecular Weight | 305.37 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate to form regioisomeric isoxazoles. This process allows for the production of various derivatives with potential biological activities.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on thiochromen derivatives have shown effectiveness against various pathogens by disrupting metabolic pathways essential for microbial survival. In particular, these compounds act as noncompetitive inhibitors of trypanothione reductase (TR), leading to increased reactive oxygen species (ROS) levels and subsequent parasite unviability in tropical diseases such as malaria and leishmaniasis .
Anticancer Activity
The compound has also been explored for its anticancer potential. In vitro studies have demonstrated that it can inhibit the growth of several tumor cell lines. For example, derivatives containing the thiochromen core have been shown to exert cytotoxic effects at concentrations below 10 μM against cancer cells by inducing apoptosis through modulation of key signaling pathways .
Case Study: Cytotoxicity Assay
A study evaluated the cytotoxicity of various thiochromen derivatives against A-549 lung cancer cells. The results indicated that certain derivatives reduced cell viability significantly at concentrations as low as 12.5 μM, suggesting a promising therapeutic application in oncology.
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. In experiments involving lipopolysaccharide (LPS)-stimulated human whole blood cultures, it demonstrated dose-dependent suppression of tumor necrosis factor-alpha (TNF-α) production. Such findings suggest its potential utility in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound within its chemical class, a comparison with other thiazole and isoxazole derivatives is useful.
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Sulfathiazole | Antimicrobial | |
| Ritonavir | Antiviral | |
| Abafungin | Antifungal | |
| This compound | Antimicrobial & Anticancer | Current Study |
Q & A
Q. Key Variables :
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Dioxane or DMF | +20% purity |
| Catalyst | Triethylamine | +15% yield |
| Temperature | 80–120°C (microwave) | +30% speed |
How can researchers confirm the structural integrity of N-{4H-thiochromeno...carboxamide post-synthesis?
Basic Research Focus : Structural Characterization
Methodological Answer :
Use a combination of spectroscopic and chromatographic techniques:
- 1H/13C NMR : Assign peaks for thiochromeno-thiazolyl protons (δ 7.2–8.5 ppm) and oxazole carbonyl (δ 165–170 ppm) .
- HPLC-MS : Confirm molecular weight (e.g., m/z 446.5) and purity (>95%) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions in the fused heterocyclic system .
Case Study : A structurally similar compound (CAS 893133-98-7) was characterized via 2D NMR (COSY, HSQC) to resolve overlapping signals in the thiadiazole region .
What strategies are effective for establishing structure-activity relationships (SAR) for this compound?
Advanced Research Focus : SAR Analysis
Methodological Answer :
- Step 1 : Synthesize analogs with modifications to the thiochromeno-thiazolyl (e.g., halogenation) or oxazole (e.g., methoxy substitutions) moieties .
- Step 2 : Test bioactivity against target enzymes (e.g., COX-II) using in vitro assays and compare IC50 values .
- Step 3 : Perform molecular docking (e.g., AutoDock Vina) to map interactions between the oxazole carbonyl and catalytic residues (e.g., Tyr385 in COX-II) .
Q. Example Findings :
| Analog Modification | COX-II IC50 (µM) | Selectivity Ratio (COX-II/COX-I) |
|---|---|---|
| Parent Compound | 0.45 | 12.3 |
| 5-Fluoro-oxazole | 0.38 | 15.8 |
| Thiochromeno-Cl substituent | 0.67 | 8.9 |
How can contradictory in vitro vs. in vivo bioactivity data be resolved for this compound?
Advanced Research Focus : Data Contradiction Analysis
Methodological Answer :
- Hypothesis 1 : Poor solubility may limit in vivo bioavailability. Test solubility in PBS (pH 7.4) and simulate intestinal absorption using Caco-2 cell models .
- Hypothesis 2 : Metabolic instability. Incubate with liver microsomes (human/rat) to identify major metabolites via LC-MS .
- Mitigation : Formulate with cyclodextrin-based nanocarriers to enhance solubility and protect against first-pass metabolism .
Case Study : A thiazole-pyrimidine analog showed 64% in vivo anti-inflammatory efficacy after nano-encapsulation, compared to 22% in free form .
What experimental approaches are recommended for identifying novel biological targets of this compound?
Advanced Research Focus : Target Identification
Methodological Answer :
- Chemoproteomics : Use photoaffinity labeling with a biotin-tagged analog to pull down interacting proteins from cell lysates .
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- CRISPR-Cas9 Screening : Perform genome-wide knockout screens to identify synthetic lethal partners .
Example Target : Docking studies suggest strong binding to GSK-3β (ΔG = -9.8 kcal/mol), a kinase implicated in neurodegenerative diseases .
How can researchers address solubility challenges during in vitro assays for this compound?
Advanced Research Focus : Physicochemical Optimization
Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin (10 mM) to maintain solubility without cytotoxicity .
- pH Adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5) to stabilize the carboxamide group .
- Surface-Active Agents : Add 0.01% Tween-80 to cell culture media to prevent aggregation .
Validation : A similar compound (CAS 899525-04-3) achieved 95% solubility in 0.5% hydroxypropyl-β-cyclodextrin, enabling consistent IC50 measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
